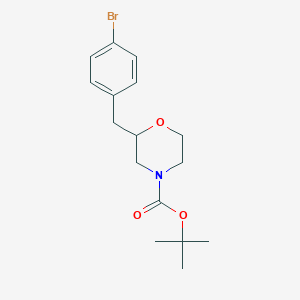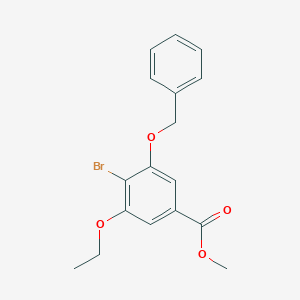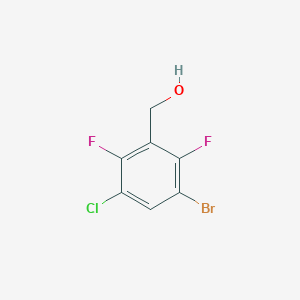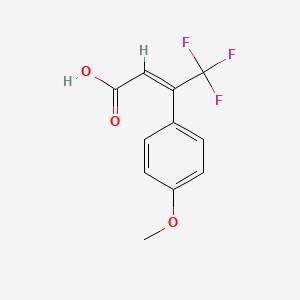
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid under specific conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxyphenyl group contributes to its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Similar in structure but differs in the presence of an ethyl ester group.
4,4,4-Trifluoro-3-oxobutanoic acid ethyl ester: Contains a similar trifluoromethyl group but differs in the functional groups attached.
Uniqueness
4,4,4-Trifluoro-3-(4-methoxyphenyl)-(E)-crotonic acid is unique due to the combination of trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H9F3O3 |
|---|---|
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
(E)-4,4,4-trifluoro-3-(4-methoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(6-10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6+ |
InChI-Schlüssel |
CQHLHNPZVYFTIM-RMKNXTFCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=C\C(=O)O)/C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


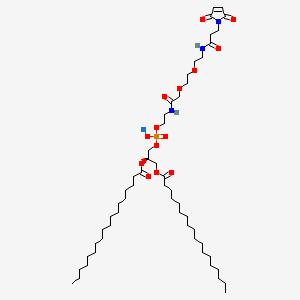
![(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13722321.png)
![sodium (3S)-1-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarbonyloxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13722323.png)
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)

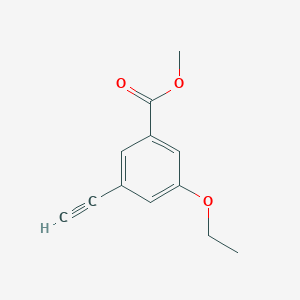
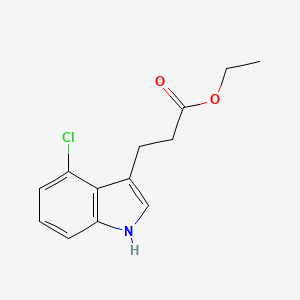
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)
